MCB-613

描述

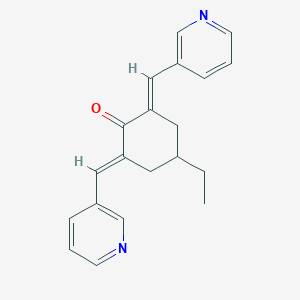

Structure

3D Structure

属性

IUPAC Name |

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSCBVEHMETSA-GDAWTGGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Dual-Action Anticancer Mechanism of MCB-613: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613 has emerged as a compelling preclinical small molecule with a multifaceted mechanism of action against cancer cells. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), it induces a state of cellular hyper-stimulation leading to endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and ultimately, cell death, particularly in cancer cells overexpressing SRCs. More recently, a distinct and equally potent mechanism has been elucidated, revealing this compound as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1). This action demonstrates significant efficacy in overcoming drug resistance in EGFR-mutant non-small cell lung cancer (NSCLC). This technical guide provides an in-depth exploration of these two core mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. This compound (4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone) is a novel investigational compound that has demonstrated significant anticancer activity through two distinct molecular mechanisms. This guide delves into the core mechanisms of action of this compound, providing a comprehensive resource for researchers and drug development professionals.

Mechanism 1: Hyper-stimulation of Steroid Receptor Coactivators (SRCs)

Overview

The first identified mechanism of this compound involves the hyper-stimulation of the p160 steroid receptor coactivator (SRC) family of proteins (SRC-1, SRC-2, and SRC-3).[1][2] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and their overexpression is a common feature in various cancers, contributing to tumor growth and progression.[1] this compound acts as a potent pan-SRC stimulator, leading to an aberrant over-activation of SRC-mediated transcription.[2][3] This hyper-stimulation overwhelms the cellular machinery, inducing severe ER stress and the accumulation of ROS, which culminates in cancer cell death.[1][4]

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound through SRC hyper-stimulation.

Quantitative Data: In Vitro Cytotoxicity

This compound exhibits selective cytotoxicity against a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | ~5-10 |

| MCF-7 | Breast Cancer | ~5-10 |

| HepG2 | Liver Cancer | ~5-10 |

| H1299 | Lung Cancer | ~5-10 |

Note: The IC50 values are approximate and based on graphical data from the cited literature.[3]

Mechanism 2: Covalent Inhibition of KEAP1

Overview

A more recent discovery has identified this compound as a covalent inhibitor of KEAP1, a key protein in the cellular oxidative stress response.[5] This mechanism is particularly relevant in the context of drug-resistant cancers, specifically in EGFR-mutant NSCLC that has developed resistance to EGFR inhibitors.[5] KEAP1 is an adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation. By covalently binding to and crosslinking KEAP1 monomers, this compound disrupts this process.[5] Surprisingly, the anticancer effect in this context is independent of NRF2 stabilization and is mediated through an alternative, yet to be fully elucidated, substrate of KEAP1.[5]

Signaling Pathway

The diagram below outlines the mechanism of this compound as a covalent inhibitor of KEAP1.

Quantitative Data: In Vivo Efficacy in Xenograft Model

In a preclinical xenograft model using EGFR inhibitor-resistant NSCLC cells (GR4), this compound demonstrated significant tumor growth inhibition.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle | ~1200 | - |

| This compound (20 mg/kg) | ~400 | ~67% |

Note: Data is estimated from graphical representations in the cited literature.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for determining the IC50 of this compound in cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., MCF-7 or EGFR-resistant NSCLC cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection three times a week. The control group receives a vehicle solution.

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Endpoint: Continue treatment for a predetermined period (e.g., 7 weeks) or until tumors in the control group reach a maximum allowable size.

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition at the end of the study.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing the mechanism of action of a compound like this compound.

Clinical Status

As of the latest available information, this compound is in the preclinical stage of development. There is no publicly available information regarding an Investigational New Drug (IND) application or the initiation of clinical trials for this compound.

Conclusion

This compound represents a promising preclinical anticancer agent with a unique dual mechanism of action. Its ability to induce cancer cell death through both SRC hyper-stimulation and covalent inhibition of KEAP1 highlights its potential to address different cancer types and overcome drug resistance. The data presented in this guide underscore the need for further investigation into the therapeutic potential of this compound, with the ultimate goal of translating these preclinical findings into clinical applications. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further explore the multifaceted activities of this intriguing molecule.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Molecular Targets of MCB-613: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 has emerged as a molecule of significant interest in cancer research, demonstrating a nuanced and context-dependent mechanism of action. Initially identified as a potent stimulator of the steroid receptor coactivator (SRC) family, subsequent research has revealed a distinct molecular target in the context of drug-resistant non-small cell lung cancer (NSCLC): the Kelch-like ECH associated protein 1 (KEAP1). This guide provides an in-depth technical overview of the dual molecular targets of this compound, detailing the experimental methodologies employed for their identification, summarizing key quantitative data, and illustrating the associated signaling pathways.

Molecular Target 1: Steroid Receptor Coactivators (SRCs) - A Hyper-activation Strategy

Initial high-throughput screening for small molecule inhibitors of SRCs unexpectedly identified this compound as a potent stimulator of this protein family, which includes SRC-1, SRC-2, and SRC-3.[1][2][3] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and their overexpression is implicated in various cancers.[1][2] this compound's unique mechanism involves the "over-stimulation" of SRCs, leading to excessive cellular stress and selective killing of cancer cells that are dependent on SRC-driven oncogenic programs.[1][2][4]

Experimental Protocols for SRC Target Identification and Characterization

1.1.1. High-Throughput Screening (HTS):

The initial identification of this compound as an SRC stimulator was achieved through a high-throughput screening campaign.[1]

-

Assay Principle: A luciferase reporter gene assay was used to measure the transcriptional activity of SRCs.

-

Cell Line: HEK293 cells were co-transfected with a Gal4-responsive luciferase reporter plasmid (pG5-luc) and a plasmid encoding a fusion protein of the Gal4 DNA-binding domain with either SRC-1, SRC-2, or SRC-3.[1]

-

Screening Process: A library of 359,484 compounds was screened for their ability to modulate the transcriptional activity of the SRC fusion proteins. Compounds that increased the luciferase signal were identified as potential stimulators.[1]

1.1.2. Luciferase Reporter Assays for Confirmation:

To confirm the pan-SRC stimulatory activity of this compound, luciferase assays were performed in HeLa cells.[1]

-

Method: Cells were co-transfected with the pG5-luc reporter and expression vectors for Gal4-SRC-1, -2, or -3. Transfected cells were then treated with varying concentrations of this compound for 24 hours before measuring luciferase activity.[1]

-

Target Gene Promoters: The effect of this compound on the activity of SRC-3 target gene promoters, such as MMP2 and MMP13, was also assessed using luciferase reporters.[1]

1.1.3. Co-immunoprecipitation (Co-IP):

Co-IP experiments were conducted to investigate the effect of this compound on the formation of coactivator complexes.

-

Method: HeLa cells overexpressing FLAG-tagged SRC-3 were treated with this compound. Cell lysates were then subjected to immunoprecipitation with an anti-FLAG antibody, followed by immunoblotting for interacting coactivators like CBP and CARM1.[5]

1.1.4. Fluorescence Spectroscopy:

Direct binding of this compound to the receptor interacting domain (RID) of SRC-3 was assessed using fluorescence spectroscopy.[6]

Quantitative Data: SRC Hyper-activation by this compound

| Parameter | Cell Line | Assay | Result | Reference |

| SRC-1 Activation | HeLa | Luciferase Assay | Increased transcriptional activity with this compound treatment. | [1] |

| SRC-2 Activation | HeLa | Luciferase Assay | Increased transcriptional activity with this compound treatment. | [1] |

| SRC-3 Activation | HeLa | Luciferase Assay | Increased transcriptional activity with this compound treatment. | [1] |

| MMP2 Promoter Activation | HeLa | Luciferase Assay | Enhanced coactivation by SRC-3 in the presence of this compound. | [1] |

| MMP13 Promoter Activation | HeLa | Luciferase Assay | Enhanced coactivation by SRC-3 in the presence of this compound. | [1] |

| SRC-3 Interaction with CBP | HeLa | Co-IP | Increased interaction in a dose-dependent manner with this compound. | [5] |

| SRC-3 Interaction with CARM1 | HeLa | Co-IP | Increased interaction in a dose-dependent manner with this compound. | [5] |

Signaling Pathway: this compound-Induced SRC Hyper-activation

This compound directly binds to SRCs, promoting the formation of a transcriptional coactivator complex with proteins like CBP and CARM1.[1] This leads to hyper-activation of SRCs. Concurrently, this compound induces a rapid increase in intracellular reactive oxygen species (ROS), which in turn activates Abl kinase.[1] Activated Abl kinase then phosphorylates and further potentiates the activity of SRCs, creating a positive feedback loop.[1] The resulting deregulation of cellular homeostasis leads to severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately causing cancer cell death.[1]

Molecular Target 2: KEAP1 - Covalent Inhibition in Drug-Resistant NSCLC

In the context of epidermal growth factor receptor (EGFR) inhibitor-resistant NSCLC, this compound was identified to have a different primary molecular target: KEAP1.[7][8] KEAP1 is a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which mediates the degradation of the transcription factor NRF2.[7] this compound acts as a covalent inhibitor of KEAP1, leading to the stabilization and activation of NRF2.[4][7]

Experimental Protocols for KEAP1 Target Identification

2.1.1. Chemoproteomics with a "Clickable" this compound Analog:

A chemoproteomic approach was employed to identify the direct protein interactors of this compound.[7]

-

Probe Design: A "clickable" derivative of this compound, containing an alkyne handle (ARM-3-124), was synthesized to allow for the subsequent attachment of a biotin tag for affinity purification.[7] An inactive analog (ARM-3-115) was used as a negative control.[7]

-

Experimental Workflow:

-

Parental (PC9) and drug-resistant (WZR12) NSCLC cells were treated with the active or inactive clickable probe.[7]

-

Cells were lysed, and the alkyne-tagged proteins were conjugated to an azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[7]

-

Biotinylated proteins were enriched using streptavidin beads.[7]

-

Enriched proteins were identified and quantified by mass spectrometry.[7]

-

2.1.2. CRISPR/Cas9 Loss-of-Function Screen:

A targeted CRISPR/Cas9 screen was performed to functionally validate the protein interactors identified through chemoproteomics.[7]

-

Library Design: A single-guide RNA (sgRNA) library was designed to target the genes encoding the 478 protein interactors of this compound.[7]

-

Screening Procedure:

-

Parental and drug-resistant NSCLC cell lines were transduced with the sgRNA library.[7]

-

The cell populations were cultured, and the relative abundance of each sgRNA was determined at the beginning and end of the experiment by deep sequencing.[7]

-

Genes whose knockout conferred resistance or sensitivity to this compound were identified. KEAP1 was a top hit whose loss conferred resistance, indicating it is the direct target of this compound's cytotoxic effects.[7]

-

2.1.3. Cellular Thermal Shift Assay (CETSA):

CETSA was used to confirm the direct binding of this compound to KEAP1 in cells.[7]

-

Principle: The binding of a ligand can alter the thermal stability of a target protein.

-

Method: Cells were treated with this compound, heated to various temperatures, and the amount of soluble KEAP1 remaining was quantified by immunoblotting. A decrease in the melting temperature (Tm) of KEAP1 in the presence of this compound indicates direct binding.[7]

Quantitative Data: KEAP1 Inhibition by this compound

| Parameter | Cell Line | Assay | Result | Reference |

| This compound Protein Interactors | PC9, WZR12 | Chemoproteomics | 478 potential protein interactors identified. | [7] |

| KEAP1 as a Functional Target | GR4, WZR12 | CRISPR/Cas9 Screen | Knockout of KEAP1 conferred resistance to this compound. | [7] |

| KEAP1 Thermal Stability | V5-KEAP1 expressing cells | CETSA | This compound reduced the Tm of V5-KEAP1 by more than 8.4 °C. | [7] |

| KEAP1 Dimerization | 293FT | Immunoblot | This compound promotes the covalent dimerization of KEAP1. | [7] |

Signaling Pathway: this compound-Mediated KEAP1 Inhibition and NRF2 Activation

This compound possesses two electrophilic Michael acceptor sites, allowing it to act as a covalent bridge between two KEAP1 monomers.[7] This covalent dimerization of KEAP1 disrupts its ability to target NRF2 for ubiquitination and subsequent proteasomal degradation.[4][7] As a result, newly synthesized NRF2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.[7] Interestingly, the cytotoxic effect of this compound in this context appears to be independent of NRF2, as NRF2 knockout sensitizes cells to the drug.[7][8] This suggests that the accumulation of another, yet to be fully identified, KEAP1 substrate is responsible for the observed cell death.[7][8]

Conclusion

This compound exhibits a fascinating dual-targeting capability, acting as a stimulator of SRCs in some cancer contexts and as a covalent inhibitor of KEAP1 in drug-resistant EGFR-mutant NSCLC. This context-dependent polypharmacology highlights the importance of thorough target identification and validation in drug development. The distinct mechanisms of action—hyper-activation of an oncogenic pathway versus covalent inhibition of a tumor suppressor pathway component—offer unique therapeutic opportunities. Further research into the downstream effectors of KEAP1 inhibition by this compound and the specific determinants of its target preference will be crucial for its clinical development.

References

- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. apexbt.com [apexbt.com]

- 6. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]

- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]

MCB-613: A Dual-Mechanism Modulator of Steroid Receptor Coactivator and KEAP1 Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MCB-613 has emerged as a compelling small molecule with a dual mechanism of action, positioning it as a molecule of significant interest in oncology and tissue regeneration. Initially identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), this compound has been shown to induce hyper-stimulation of SRC transcriptional activity, leading to excessive cellular stress and selective cytotoxicity in cancer cells.[1][2] More recent evidence has unveiled a second, distinct mechanism involving the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the NRF2-mediated oxidative stress response.[3][4] This technical guide provides a comprehensive overview of the core scientific findings related to this compound, including its multifaceted mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.

Introduction

Steroid receptor coactivators (SRCs), comprising SRC-1, SRC-2, and SRC-3, are crucial integrators of various signaling pathways that drive cell growth and proliferation.[5] Their overexpression is frequently observed in a range of cancers, making them attractive therapeutic targets.[1] The conventional approach has been to inhibit SRC activity. However, this compound represents a paradigm shift, demonstrating that hyper-stimulation of SRCs can be a potent anti-cancer strategy.[1][2] This over-stimulation leads to an accumulation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, ultimately triggering cancer cell death through a process resembling paraptosis.[6]

Concurrently, research in non-small cell lung cancer (NSCLC) has identified this compound as a covalent inhibitor of KEAP1.[3][4] KEAP1 is the primary negative regulator of NRF2, a transcription factor that orchestrates the antioxidant cellular defense. By covalently binding to and promoting the dimerization of KEAP1, this compound disrupts the KEAP1-NRF2 interaction, leading to the stabilization and activation of NRF2.[3] This guide will delve into both of these intricate mechanisms, presenting the supporting data and methodologies for a thorough understanding of this compound's therapeutic potential.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| Cell Viability | MCF-7 (breast), PC-3 (prostate), H1299 (lung), HepG2 (liver) | 0-7 μM | Dose-dependent decrease in viability of cancer cells, with minimal effect on normal cells (mouse primary hepatocytes and MEFs).[1] | [1] |

| SRC Transcriptional Activity (Luciferase Assay) | HeLa | Not Specified | Potent stimulation of SRC-1, SRC-2, and SRC-3 transcriptional activity.[1] | [1] |

| MMP13 mRNA Expression | MDA-MB-231 | 6-8 μM | Increased expression of endogenous MMP13 mRNA.[7] | [7] |

| Unfolded Protein Response (UPR) | Not Specified | 2-10 μM | Induction of UPR markers, including phosphorylation of eIF2α and IRE1α, and increased ATF4 protein expression.[7] | [7] |

| KEAP1 Dimerization (Western Blot) | PC9, WZR12 | Dose-dependent | Induction of KEAP1 dimerization, observed as a band at ~160 kDa.[3] | [3] |

Table 2: In Vivo Efficacy of this compound

| Model | Treatment Protocol | Outcome | Quantitative Result | Reference |

| MCF-7 Xenograft | 20 mg/kg, i.p., 3 times/week for 7 weeks | Tumor Growth Inhibition | Significant stalling of tumor growth compared to vehicle control.[3] | [3] |

| Myocardial Infarction (Mouse) | 20 mg/kg, i.p., post-MI | Reduction in Fibrosis and Improved Cardiac Function | Significant reduction in fibrosis and preservation of ejection fraction.[8][9] | [8][9] |

| EGFR-mutant NSCLC Xenograft (GR4) | 20 mg/kg, i.p., 3 times/week | Selective Tumor Suppression | Selective suppression of drug-resistant GR4 tumors.[3] | [3] |

Signaling Pathways and Experimental Workflows

The dual mechanism of this compound can be visualized through the following signaling pathways and experimental workflows.

Signaling Pathways

Experimental Workflows

Experimental Protocols

Luciferase Reporter Assay for SRC Activity

This protocol is adapted from methodologies used to assess the transcriptional activation of SRCs by this compound.[1]

-

Cell Culture and Transfection:

-

Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect cells using a suitable transfection reagent with a Gal4-luciferase reporter plasmid (pG5-luc) and a pBIND expression vector containing the full-length coding sequence of SRC-1, SRC-2, or SRC-3 fused to the Gal4 DNA-binding domain.

-

As a negative control, co-transfect with the empty pBIND vector.

-

-

This compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

-

Luciferase Assay:

-

After 24 hours of treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity using a luminometer according to the manufacturer's instructions.

-

To normalize for transfection efficiency, co-transfect a Renilla luciferase plasmid and measure its activity using a dual-luciferase reporter assay system.

-

Co-Immunoprecipitation for SRC-Coactivator Interaction

This protocol is designed to determine if this compound enhances the interaction between SRCs and other coactivators.[3]

-

Cell Treatment and Lysis:

-

Culture HeLa cells overexpressing FLAG-tagged SRC-3.

-

Treat cells with the desired concentrations of this compound for 1 hour.

-

Harvest and lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for an additional 2-4 hours to capture the immunocomplexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against interacting coactivators (e.g., CBP, CARM1) and the immunoprecipitated protein (FLAG-SRC-3) as a control.

-

Detect the proteins using appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.

-

Western Blot for KEAP1 Dimerization

This protocol is used to detect the covalent dimerization of KEAP1 induced by this compound.[3]

-

Cell Treatment and Lysis:

-

Treat parental (PC9) and drug-resistant (WZR12) NSCLC cells with increasing doses of this compound for 1 hour.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer. Do not add reducing agents like DTT or β-mercaptoethanol in the initial sample preparation to preserve the covalent dimer.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 4-12% gradient SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against endogenous KEAP1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Monomeric KEAP1 will appear at ~80 kDa, and the covalent dimer will be detected at ~160 kDa.

-

Animal Xenograft Studies

This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.[3]

-

Cell Implantation:

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 PC9 or GR4 cells) into the flanks of 5-6 week-old female SCID mice.

-

Allow the tumors to establish and grow for approximately two weeks.

-

-

Treatment:

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg in saline) or vehicle control via intraperitoneal (i.p.) injection three times weekly.

-

-

Monitoring and Endpoint:

-

Measure tumor volume using calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

Continue the treatment for a predetermined period (e.g., several weeks) or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Conclusion

This compound is a novel small molecule with a fascinating dual mechanism of action, targeting both the SRC and KEAP1 pathways. Its ability to selectively kill cancer cells through hyper-stimulation of SRCs and to potentially overcome drug resistance in NSCLC by inhibiting KEAP1 highlights its significant therapeutic potential. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted biology of this compound and to advance its development as a potential therapeutic agent in oncology and other disease areas. Further investigation into the interplay between the SRC and KEAP1 pathways in response to this compound will be crucial for a complete understanding of its cellular effects and for optimizing its clinical application.

References

- 1. This compound helps the heart heal itself after a heart attack [blogs.bcm.edu]

- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. assaygenie.com [assaygenie.com]

- 8. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of MCB-613: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613, chemically known as 4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is a novel small molecule with demonstrated therapeutic potential in oncology and tissue injury.[1][2][3] Initially identified through a high-throughput screening for inhibitors of steroid receptor coactivators (SRCs), it was paradoxically characterized as a potent SRC stimulator.[4][5][6] Subsequent research has revealed a dual mechanism of action, including the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies.

Discovery

This compound was discovered during a high-throughput screening of 359,484 compounds designed to identify inhibitors of the p160 steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3).[5] Contrary to the screen's objective, this compound was identified as a potent small molecule "stimulator" (SMS) of SRCs.[4] This counterintuitive finding led to the investigation of its effects on cancer cells, where it was found to induce excessive cellular stress and subsequent cell death, highlighting a novel therapeutic strategy of overstimulating oncogenic pathways.[4][5]

High-Throughput Screening Protocol

The initial discovery of this compound was made using a high-throughput phenotypic small molecule screen. While specific details of the proprietary screen are not fully available, such screens typically involve the following steps:

-

Assay Development: A cellular or biochemical assay is designed to measure the activity of the target, in this case, the transcriptional activity of SRCs. This often involves a reporter gene, such as luciferase, linked to a promoter regulated by the SRCs.

-

Compound Library Screening: A large library of chemical compounds is screened in a multi-well plate format (e.g., 384-well plates). Each well contains the assay components and a unique compound from the library.

-

Automated Readout: The activity in each well is measured using an automated plate reader. In the case of a luciferase reporter, luminescence would be quantified.

-

Hit Identification: Compounds that produce a significant change in the signal (in this case, an increase in SRC activity) are identified as "hits."

-

Hit Confirmation and Validation: The activity of the identified hits is confirmed through re-testing and dose-response analysis to determine potency and efficacy.

Synthesis of this compound

The synthesis of this compound is achieved through a double aldol condensation reaction.[1] This method involves the reaction of a cyclohexanone derivative with an aldehyde in the presence of a base or acid catalyst.

General Synthetic Protocol

The synthesis of this compound and its analogs can be performed as follows:

-

Starting Materials: The synthesis starts with a substituted cyclohexanone, such as 4-ethylcyclohexanone, and 3-picolinaldehyde.

-

Reaction Conditions: The double aldol condensation can be carried out under either acidic or basic conditions. For this compound analogs, acidic conditions (HCl in acetic acid) have been reported.[7]

-

Reaction Execution: The cyclohexanone and aldehyde are reacted in a suitable solvent at room temperature.

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to yield the desired compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a stimulator of SRCs and a covalent inhibitor of KEAP1.

Steroid Receptor Coactivator (SRC) Stimulation

This compound directly binds to and hyper-activates the transcriptional activity of all three members of the SRC family.[1] This overstimulation leads to a cascade of cellular events, particularly in cancer cells that are highly dependent on SRCs for their growth and survival.

The proposed signaling pathway for SRC stimulation by this compound is as follows:

-

Direct Binding: this compound directly binds to SRCs, enhancing their interaction with other coactivators like CBP and CARM1.[1]

-

ROS Induction: This hyper-activation leads to a rapid increase in intracellular reactive oxygen species (ROS).[4]

-

Abl Kinase Activation: The elevated ROS levels activate Abl kinase.[1]

-

SRC Phosphorylation: Activated Abl kinase further phosphorylates and hyper-activates SRCs, creating a positive feedback loop.[1]

-

ER Stress and UPR: The deregulation of cellular processes downstream of SRC hyper-activation induces severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1]

-

Cell Death: The excessive ER and oxidative stress overwhelm cancer cells, leading to a form of cell death with features of paraptosis, characterized by extensive cytoplasmic vacuolization.[5]

Covalent Inhibition of KEAP1

In the context of drug-resistant non-small cell lung cancer (NSCLC), this compound has been shown to covalently inhibit KEAP1.[1] KEAP1 is an adaptor protein for the Cullin 3-based E3 ubiquitin ligase complex, which targets the transcription factor NRF2 for degradation.

The mechanism of KEAP1 inhibition by this compound is as follows:

-

Covalent Binding: this compound, being an electrophilic molecule with two Michael acceptor sites, covalently binds to KEAP1.[7]

-

KEAP1 Dimerization: A single molecule of this compound can bridge two KEAP1 monomers, promoting their covalent dimerization.[1][7]

-

NRF2 Stabilization: This modification interferes with the ability of KEAP1 to target NRF2 for ubiquitination and degradation.

-

NRF2 Accumulation and Translocation: Stabilized NRF2 accumulates in the cytoplasm and translocates to the nucleus.

-

Antioxidant Response: In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-dependent genes, leading to a cytoprotective response.

Therapeutic Applications and Preclinical Data

This compound has shown promise in several therapeutic areas, including cancer and tissue injury.

Oncology

In various cancer cell lines (breast, prostate, lung), this compound has demonstrated selective cytotoxicity towards cancer cells while sparing healthy cells.[5] In a mouse xenograft model of breast cancer, this compound significantly stalled tumor growth.[5]

| Preclinical Model | Cell Lines | Treatment | Outcome | Reference |

| In Vitro | PC-3 (prostate), MCF-7 (breast), HepG2 (liver), H1299 (lung) | This compound | Efficiently killed cancer cells | [3] |

| In Vivo (Mouse Xenograft) | MCF-7 (breast cancer) | This compound | Significantly stalled tumor growth | [3] |

| In Vivo (Mouse Xenograft) | EGFR-mutant, EGFR inhibitor-resistant NSCLC (GR4) | This compound (20 mg/kg, i.p., 3x weekly) | Selectively suppressed tumor growth | [7] |

Myocardial Infarction and Stroke

This compound has been shown to be cardioprotective and neuroprotective in preclinical models of ischemic injury.

In a mouse model of myocardial infarction, administration of this compound post-injury led to:

In a rat model of ischemic stroke, an this compound derivative, MCB-10-1, was shown to:

-

Decrease infarct size

-

Mitigate neurologic impairment[7]

| Preclinical Model | Injury Model | Treatment | Key Findings | Reference |

| In Vivo (Mouse) | Myocardial Infarction (LAD ligation) | This compound (20 mg/kg, i.p.) | Decreased infarct size, apoptosis, and fibrosis; maintained cardiac function | [10] |

| In Vivo (Rat) | Ischemic Stroke (MCAO) | MCB-10-1 (this compound derivative) | Decreased infarct size, mitigated neurologic impairment | [7] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for KEAP1 Dimerization

-

Cell Lysis: Treat cells (e.g., parental PC9 and drug-resistant WZR12) with increasing doses of this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody against KEAP1, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of a band at approximately twice the molecular weight of monomeric KEAP1 indicates dimerization.[7]

Conclusion

This compound is a fascinating small molecule with a unique discovery history and a complex, dual mechanism of action. Its ability to both hyper-stimulate the SRC oncogenic program and covalently inhibit the key cellular stress sensor KEAP1 makes it a promising candidate for further preclinical and clinical investigation. The data gathered to date in models of cancer and ischemic tissue injury underscore its potential as a novel therapeutic agent. Further research is warranted to fully elucidate its complex pharmacology and translate these promising preclinical findings into clinical applications.

References

- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]

- 3. apexbt.com [apexbt.com]

- 4. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]

- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: MCB-613's Induction of Oxidative Stress in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MCB-613 has emerged as a novel small molecule with potent anti-cancer properties, operating through a complex and multifaceted mechanism centered on the induction of overwhelming cellular stress. This technical guide delves into the core of this compound's activity: its ability to induce oxidative stress in cancer cells. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), further research has revealed a dual mechanism of action involving the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1). This guide will provide a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in this promising area of oncology.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the effects of this compound on cancer cells, providing a clear comparison of its activity across different experimental parameters.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| PC-3 | Prostate Cancer | ~5 |

| MCF-7 | Breast Cancer | ~5 |

| H1299 | Lung Cancer | ~5 |

| HepG2 | Liver Cancer | ~5 |

GI50 (Growth Inhibition 50) represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: this compound-Induced Generation of Reactive Oxygen Species (ROS)

| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in ROS |

| HeLa | 10 | 4 | ~3.5 |

ROS levels were measured using the fluorescent probe CM-H2DCFDA.

Table 3: Effect of this compound on Antioxidant Response and Coactivator Complex Formation

| Parameter | Cell Line | This compound Concentration (µM) | Treatment Time | Quantitative Change |

| Glutathione Reductase (GSR) Expression | HeLa | 10 | 24 hours | Increased |

| SRC-3 Interaction with CBP | HeLa (FLAG-SRC-3 overexpressing) | 10 | 1 hour | Increased |

| SRC-3 Interaction with CARM1 | HeLa (FLAG-SRC-3 overexpressing) | 10 | 1 hour | Increased |

Changes in protein expression and interaction were quantified relative to vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

This compound induces oxidative stress through two primary, interconnected signaling pathways.

Hyper-activation of Steroid Receptor Coactivators (SRCs)

This compound was initially identified as a pan-stimulator of the p160 SRC family (SRC-1, SRC-2, and SRC-3).[1] In cancer cells, which often overexpress and rely on SRCs for their growth and survival, this compound's overstimulation of SRCs leads to a state of cellular hyper-activation.[2] This aberrant transcriptional activity results in a rapid increase in intracellular reactive oxygen species (ROS) and severe endoplasmic reticulum (ER) stress.[3][4] The accumulation of ROS creates a positive feedback loop, as oxidative stress can further activate kinases like Abl, which in turn can further hyper-activate SRCs.[3] This relentless cycle of overstimulation and stress ultimately overwhelms the cancer cell's adaptive capacities, leading to a form of cell death with characteristics of paraptosis.[1]

Figure 1. this compound induced SRC hyper-activation pathway leading to oxidative stress.

Covalent Inhibition of KEAP1

More recent studies have unveiled a second, crucial mechanism of this compound action: the covalent inhibition of KEAP1.[5] KEAP1 is a key component of the cellular antioxidant response, acting as a negative regulator of the transcription factor NRF2. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. This compound, through its electrophilic nature, covalently binds to KEAP1, leading to its destabilization and promoting the dimerization of KEAP1 monomers.[5] This modification disrupts the KEAP1-NRF2 interaction, allowing NRF2 to accumulate and translocate to the nucleus, where it would typically activate the expression of antioxidant genes.

However, a surprising finding revealed that the knockout of NRF2 sensitizes cancer cells to this compound, suggesting that the pro-oxidant effects of this compound are not solely dependent on the canonical NRF2 pathway and may involve the modulation of other, yet to be fully identified, KEAP1 substrates.[5][6] This indicates a more complex interplay where the disruption of KEAP1 function by this compound contributes to a lethal level of oxidative stress, potentially through mechanisms independent of or even counteracted by NRF2 activation.

Figure 2. this compound's interaction with the KEAP1-NRF2 pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the change in intracellular ROS levels following this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

CM-H2DCFDA fluorescent probe (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy).

-

Allow cells to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 4 hours).

-

Remove the culture medium and wash the cells once with warm PBS.

-

Incubate the cells with CM-H2DCFDA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh culture medium or PBS to the cells.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission for DCF).

-

Quantify the fluorescence signal and normalize it to the cell number or a housekeeping protein if necessary.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To determine if this compound enhances the interaction between SRC-3 and its coactivators, CBP and CARM1.

Materials:

-

HeLa cells overexpressing FLAG-tagged SRC-3

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FLAG antibody (for immunoprecipitation)

-

Antibodies against CBP and CARM1 (for western blotting)

-

Protein A/G agarose beads

-

SDS-PAGE gels and western blotting apparatus

Protocol:

-

Culture FLAG-SRC-3 overexpressing HeLa cells and treat with this compound or vehicle control for the specified duration (e.g., 1 hour).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against CBP and CARM1, followed by appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

KEAP1 Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to KEAP1 in a cellular context.

Materials:

-

Drug-resistant cancer cells (e.g., WZR12) expressing V5-tagged KEAP1

-

This compound

-

PBS

-

Liquid nitrogen

-

Thermal cycler or heating block

-

SDS-PAGE and western blotting reagents

Protocol:

-

Treat V5-KEAP1 expressing cells with this compound or vehicle control for 1 hour.

-

Harvest and resuspend the cells in PBS containing protease inhibitors.

-

Subject the cell suspension to a freeze-thaw cycle using liquid nitrogen and a 37°C water bath to lyse the cells.

-

Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble V5-KEAP1 at each temperature by western blotting using an anti-V5 antibody.

-

Generate a melting curve by plotting the amount of soluble V5-KEAP1 as a function of temperature to determine the melting temperature (Tm). A shift in Tm in the presence of this compound indicates direct binding.[5]

Conclusion

This compound represents a promising therapeutic agent that exploits the inherent vulnerabilities of cancer cells by inducing lethal levels of oxidative stress. Its dual mechanism of action, involving both the hyper-activation of SRCs and the covalent inhibition of KEAP1, underscores the complexity of its anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel strategies that target the oxidative stress pathways in cancer. Further investigation into the non-canonical roles of KEAP1 and the identification of other potential targets of this compound will be crucial in fully elucidating its mechanism of action and optimizing its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Safety Profile of MCB-613: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary toxicity studies conducted on MCB-613, a novel small molecule with dual mechanisms of action as a potent stimulator of steroid receptor coactivators (SRCs) and a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1). The available preclinical data suggests a favorable safety profile with selective cytotoxicity towards cancer cells while demonstrating no apparent toxicity in normal cells and in vivo models at therapeutically effective doses.

In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxic effects against a variety of human cancer cell lines. In contrast, normal cell lines have shown resistance to the compound at similar concentrations.

| Cell Line | Cancer Type | Result | Citation |

| MCF-7 | Breast Cancer | Cytotoxic | [1][2] |

| PC-3 | Prostate Cancer | Cytotoxic | [1][2] |

| H1299 | Lung Cancer | Cytotoxic | [1][2] |

| HepG2 | Liver Cancer | Cytotoxic | [1][2] |

| Mouse Primary Hepatocytes | Normal | Resistant | [1] |

| Mouse Embryonic Fibroblasts (MEF) | Normal | Resistant | [1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Normal | Resistant at low concentrations | [1] |

In Vivo Toxicity and Efficacy

Preclinical studies in mouse models have indicated that this compound is well-tolerated and does not produce obvious signs of toxicity at doses that result in significant anti-tumor or cardioprotective effects.

| Animal Model | Condition | Dosing Regimen | Observation | Citation |

| Athymic Nude Mice | MCF-7 Breast Cancer Xenograft | 20 mg/kg, intraperitoneal injection, 3 times a week for 7 weeks | Significantly stalled tumor growth with no obvious animal toxicity. Body weights were not statistically different from the control group. | [1][2] |

| SCID Mice | EGFR-mutant, EGFR inhibitor-resistant NSCLC Flank Xenograft | Not specified | Selectively suppressed the growth of drug-resistant tumors. | [3] |

| Mice | Myocardial Infarction | 20 mg/kg, intraperitoneal injection | No apparent toxicity. | [4] |

Mechanism of Action and Cellular Stress Response

This compound's selective toxicity in cancer cells is attributed to its ability to hyper-activate SRCs, leading to a cascade of cellular events culminating in cell death.[5] This overstimulation results in severe endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][5] This process creates a positive feedback loop, overwhelming the cancer cells' stress response mechanisms.[1] The resulting cytotoxicity exhibits features characteristic of paraptosis.[2]

In the context of non-small cell lung cancer (NSCLC), this compound acts as a covalent inhibitor of KEAP1.[3][6] This action exploits a collateral sensitivity in drug-resistant EGFR-mutant NSCLC cells.[3][6][7] this compound covalently bridges two KEAP1 monomers, interfering with the degradation of its substrates, such as NRF2.[3][6]

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (MCF-7, PC-3, H1299, HepG2) and normal cells (mouse primary hepatocytes, MEFs, HUVECs) were used.

-

Treatment: Cells were treated with varying concentrations of this compound (e.g., 0-7 μM) for a specified duration (e.g., 48 hours).[2]

-

Viability Assessment: Cell viability was assessed using standard methods to determine the cytotoxic effects of the compound.

In Vivo Xenograft Model (Breast Cancer)

-

Animal Model: Athymic nude mice were used.

-

Tumor Implantation: MCF-7 breast cancer cells were injected into the mammary fat pads to establish tumors.[1]

-

Treatment Protocol: Once tumors were established, mice were randomized into two groups. The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 20 mg/kg, administered three times a week for seven weeks. The control group received injections of a saline vehicle.[1][2]

-

Toxicity and Efficacy Monitoring: Tumor growth was monitored throughout the study. Animal body weights were recorded to assess for signs of toxicity.[1]

In Vivo Xenograft Model (NSCLC)

-

Animal Model: SCID mice were used.

-

Tumor Implantation: Drug-naïve (PC9) and drug-resistant (GR4) EGFR-mutant NSCLC cells were implanted into the flanks of the mice.[3]

-

Treatment: Mice were treated with this compound.

-

Efficacy Assessment: The selective suppression of drug-resistant tumor growth was evaluated.[3]

In Vivo Myocardial Infarction Model

-

Animal Model: Mice were subjected to permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.[4]

-

Treatment Protocol: Two hours post-MI, mice were randomized to receive either 20 mg/kg of this compound or a vehicle control via intraperitoneal injection.[4]

-

Toxicity Assessment: The general health and survival of the animals were monitored for any signs of toxicity.[4]

Visualizing the Pathways and Workflows

Caption: this compound induced SRC hyper-activation pathway leading to cancer cell death.

Caption: this compound mediated covalent inhibition of KEAP1 in NSCLC.

Caption: Experimental workflow for in vivo toxicity and efficacy studies.

References

- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]

MCB-613 and its Effect on the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613 is a novel small molecule compound that has demonstrated potent anti-cancer activity through the induction of overwhelming cellular stress. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a particular focus on its profound effects on the Unfolded Protein Response (UPR). This document consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. The dual-mechanistic nature of this compound, involving both hyper-activation of Steroid Receptor Coactivators (SRCs) and direct inhibition of Kelch-like ECH associated protein 1 (KEAP1), will be discussed in the context of UPR induction and cancer cell-selective cytotoxicity.

Introduction to the Unfolded Protein Response (UPR)

The Unfolded Protein Response is a highly conserved cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum (ER).[1] The primary objective of the UPR is to restore proteostasis by reducing the load of unfolded proteins. This is achieved through three main signaling branches, initiated by the ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[2][3]

Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein). Upon ER stress, BiP preferentially binds to unfolded proteins, leading to the activation of IRE1, PERK, and ATF6.[4]

-

The IRE1 Pathway: Activated IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[5]

-

The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a transient attenuation of global protein synthesis, thereby reducing the influx of new proteins into the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[3]

-

The ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytosolic fragment (ATF6f). ATF6f then moves to the nucleus and functions as a transcription factor to induce the expression of ER chaperones and ERAD components.[5]

If these adaptive measures fail to resolve the ER stress, the UPR can switch to a pro-apoptotic signaling cascade, primarily through the induction of the transcription factor CHOP (C/EBP homologous protein) downstream of both the PERK and ATF6 pathways.[1]

This compound: A Dual-Mechanism Inducer of Cellular Stress

This compound is a small molecule that has been shown to selectively kill cancer cells by inducing intolerable levels of cellular stress.[6] Current research points towards two distinct, yet potentially interconnected, mechanisms of action that converge on the induction of the Unfolded Protein Response.

Mechanism 1: Hyper-activation of Steroid Receptor Coactivators (SRCs)

Initial studies identified this compound as a potent stimulator of the p160 steroid receptor coactivator (SRC) family, which includes SRC-1, SRC-2, and SRC-3.[7] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors that drive cancer cell growth and proliferation.[8]

This compound super-stimulates the transcriptional activity of SRCs, leading to a massive upregulation of their target genes.[7] This oncogenic overdrive results in a state of cellular hyper-metabolism and a dramatic increase in protein synthesis, which overwhelms the protein-folding capacity of the ER, thereby inducing severe ER stress and activating the UPR.[6][9] Furthermore, this hyper-activation leads to a surge in reactive oxygen species (ROS), creating a vicious cycle of oxidative and ER stress that ultimately leads to cancer cell death, exhibiting features of paraptosis.[6]

Mechanism 2: Covalent Inhibition of KEAP1

More recent investigations have revealed a second, direct molecular target of this compound: Kelch-like ECH associated protein 1 (KEAP1).[10] KEAP1 is a key component of an E3 ubiquitin ligase complex that targets the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for degradation. NRF2 is the master regulator of the antioxidant response.

This compound, being an electrophilic molecule, acts as a covalent inhibitor of KEAP1. It utilizes two Michael acceptor sites to bridge two KEAP1 monomers, leading to their dimerization and inactivation.[10] This inhibition of KEAP1 leads to the stabilization and accumulation of NRF2, resulting in the activation of its downstream antioxidant transcriptional program.[10] While seemingly counterintuitive to a cell death mechanism, it is proposed that the cytotoxic effects of this compound in this context may be due to the accumulation of an alternative, yet-to-be-identified substrate of KEAP1, as NRF2 knockout was found to sensitize cells to this compound.[10][11] The activation of NRF2 transcriptional programs is a shared observation in studies focusing on both the SRC and KEAP1 mechanisms, suggesting a potential point of convergence.[12]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on cancer cell viability and the induction of UPR markers.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Approximate IC50 (µM) after 48h | Reference |

| MCF-7 | Breast | ~5 | [6] |

| PC-3 | Prostate | ~5 | [6] |

| H1299 | Lung | ~7 | [6] |

| HepG2 | Liver | ~8 | [6] |

| PC9 | Non-Small Cell Lung | Not specified | [10] |

| GR4 | Gefitinib-Resistant NSCLC | More sensitive than PC9 | [10] |

Note: IC50 values are estimated from graphical representations in the cited literature.

Table 2: Quantitative Analysis of this compound-Induced UPR Markers

| UPR Marker | Cell Line | Treatment | Fold Change/Observation | Reference |

| p-eIF2α | HeLa | 10 µM this compound, 4h | Increased phosphorylation | |

| p-IRE1α | HeLa | 10 µM this compound, 4h | Increased phosphorylation | |

| ATF4 protein | HeLa | 10 µM this compound, 4h | Increased expression | |

| ATF6B mRNA | SRC-3 WT HeLa | 10 µM this compound, 24h | ~2.5-fold decrease | |

| CHOP mRNA | SRC-3 WT HeLa | 10 µM this compound, 24h | ~2-fold increase | [1] |

| DNAJC3 mRNA | SRC-3 WT HeLa | 10 µM this compound, 24h | ~3-fold increase | [1] |

| Spliced XBP1 | HeLa | 10 µM this compound, 24h | Increased expression | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effect on the UPR.

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is a representative method for assessing the cytotoxicity of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Subtract the background fluorescence from the no-cell control wells. Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blotting for UPR Markers

This protocol describes the detection of key UPR protein markers.

-

Cell Lysis: Plate cells and treat with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, eIF2α, p-IRE1α, IRE1α, ATF4, or β-actin overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Perform densitometric analysis of the bands using image analysis software, normalizing to a loading control like β-actin.

Reactive Oxygen Species (ROS) Detection Assay (DCF-DA Assay)

This protocol outlines a common method for measuring intracellular ROS levels.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

-

DCF-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium to each well.

-

Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

-

Washing: Remove the DCF-DA solution and wash the cells twice with PBS.

-

Data Acquisition: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Data Analysis: Subtract the background fluorescence and express the results as a fold change relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

Caption: Proposed dual mechanisms of action for this compound leading to cancer cell death.

Experimental Workflows

Caption: A typical workflow for Western Blot analysis of UPR markers.

Caption: Workflow for assessing cell viability using the resazurin reduction assay.

Conclusion

This compound represents a promising anti-cancer agent that operates by inducing a state of excessive and unresolved cellular stress, leading to selective cytotoxicity in cancer cells. Its ability to potently activate the Unfolded Protein Response is a central feature of its mechanism of action. The dual-faceted nature of this compound, targeting both the SRC coactivator family and the KEAP1-NRF2 pathway, highlights the complexity of its interactions within the cellular environment. While the precise interplay between these two mechanisms requires further elucidation, it is clear that the convergence of these pathways on the induction of overwhelming ER and oxidative stress is the driving force behind its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on the UPR, offering valuable information for researchers and drug development professionals in the field of oncology. Further investigation into the downstream effectors of both the SRC and KEAP1 pathways in response to this compound will be critical for a complete understanding of its mode of action and for the development of next-generation therapeutics that exploit cellular stress pathways.

References

- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Genetic alterations in the neuronal development genes are associated with changes of the tumor immune microenvironment in pancreatic cancer - Mu - Annals of Pancreatic Cancer [apc.amegroups.org]

- 5. rsc.org [rsc.org]

- 6. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

MCB-613: A Dual-Mechanism Regulator of Gene Transcription in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule MCB-613 and its multifaceted impact on the regulation of gene transcription. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), subsequent research has revealed a novel mechanism involving the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1). This document details the molecular mechanisms, summarizes key quantitative data, provides experimental protocols, and visualizes the complex signaling pathways affected by this compound.

Core Mechanisms of Action

This compound exhibits a unique dual-action profile, influencing gene transcription through two distinct pathways: the hyper-activation of the p160 steroid receptor coactivator (SRC) family and the covalent inhibition of KEAP1. These mechanisms have significant implications for cancer therapy, particularly in overcoming drug resistance.

Steroid Receptor Coactivator (SRC) Hyper-activation